

Application Note: AN2718 Time-Kill Curve Assay Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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Audience: Researchers, scientists, and drug development professionals.

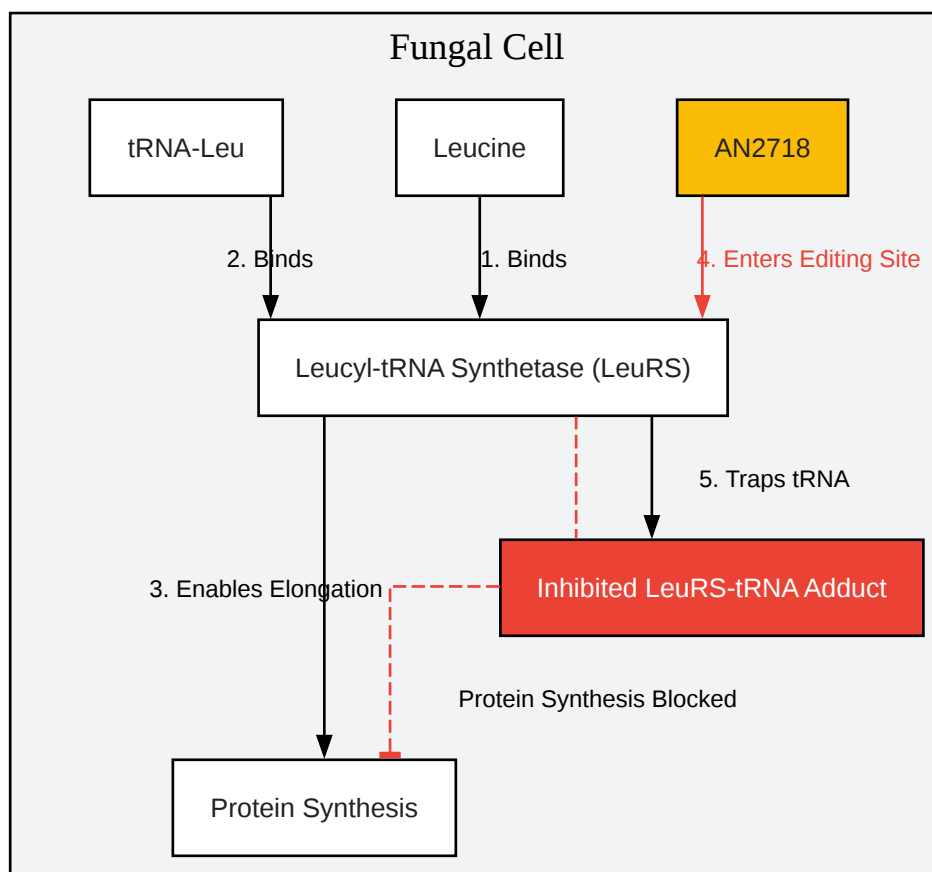
Introduction

AN2718 is a broad-spectrum, small-molecule antifungal agent belonging to the benzoxaborole class.^{[1][2]} It is being developed for the topical treatment of fungal infections such as tinea pedis.^{[1][3]} The time-kill curve assay is a dynamic in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. This assay provides critical data on the rate and extent of its fungicidal or fungistatic activity against a specific fungal isolate over time.^{[4][5]}

Understanding the time-dependent killing kinetics of **AN2718** is essential for its preclinical and clinical development, helping to determine optimal dosing regimens and predict in vivo efficacy.^[4] This document provides a detailed protocol for performing a time-kill assay with **AN2718**, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).^[3]^[4]

Mechanism of Action

AN2718 inhibits fungal protein synthesis by targeting the enzyme leucyl-tRNA synthetase (LeuRS).^{[1][2][6]} Specifically, it utilizes an oxaborole tRNA trapping (OBORT) mechanism.^{[1][3]}^[6] The boron atom in **AN2718** forms a stable adduct with the ribose diol of a trapped tRNA molecule within the editing site of the LeuRS enzyme, thereby halting the process of protein synthesis and inhibiting fungal growth.^[1]



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Caption: Mechanism of action of **AN2718** via inhibition of leucyl-tRNA synthetase.

Experimental Protocol

This protocol is a guideline and should be adapted based on the specific fungal strain and laboratory conditions. It is highly recommended to follow the principles outlined in CLSI document M27-A3 or its most recent version.^{[7][8][9]}

Materials

- Compound: **AN2718** (CAS: 174672-06-1)^[2]
- Fungal Strain: e.g., *Candida albicans*, *Trichophyton rubrum*
- Media:

- Sabouraud Dextrose Agar (SDA) for culturing
- RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS buffer[10]
- Reagents:
 - Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
 - Dimethyl sulfoxide (DMSO) for preparing **AN2718** stock solution[6]
- Equipment:
 - Spectrophotometer or turbidity meter
 - Incubator (35°C)[10]
 - Shaking incubator or orbital shaker[4][10]
 - Sterile test tubes or flasks, micropipettes, and sterile tips
 - Petri dishes
 - Colony counter

Preliminary Steps: MIC Determination

Before performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of **AN2718** against the chosen fungal strain must be determined. This is the lowest concentration that prevents visible growth. Use the CLSI broth microdilution method.[3] The MIC value is crucial for selecting the appropriate **AN2718** concentrations for the time-kill experiment.[4]

Table 1: Reported **AN2718** MIC₉₀ Values for Reference

Fungal Species	MIC ₉₀ (µg/mL)
Candida albicans	1.0[1]
Candida glabrata	0.25[1]
Trichophyton mentagrophytes	1.0[1]

| *Trichophyton rubrum* | 0.5[1] |

Inoculum Preparation

A standardized inoculum is critical for reproducibility.[11]

- **Revive Strain:** Streak the fungal strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.[11]
- **Create Suspension:** Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
- **Adjust Turbidity:** Adjust the suspension's turbidity with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL for yeast.
- **Final Dilution:** Perform a further dilution in RPMI 1640 medium to achieve the final starting inoculum concentration of approximately $1-5 \times 10^5$ CFU/mL in the assay tubes.[4][10]
- **Verify Inoculum:** Plate a serial dilution of this final suspension onto an SDA plate to verify the initial CFU/mL at time zero (T_0).

Assay Setup

- **Prepare Drug Concentrations:** Prepare a stock solution of **AN2718** in DMSO. Further dilute in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.5x, 1x, 4x, 16x MIC). Ensure the final DMSO concentration is consistent across all tubes (including the growth control) and does not exceed a level that affects fungal growth (typically $\leq 1\%$).
- **Label Tubes:** Prepare sterile test tubes for each **AN2718** concentration and a growth control (no drug).
- **Inoculate:** Add the prepared fungal inoculum to each tube to reach the final starting density of $1-5 \times 10^5$ CFU/mL.[4]

Incubation and Sampling

- **Incubation:** Incubate all tubes at 35°C, preferably with constant agitation (e.g., 150 rpm) to ensure aeration and uniform drug exposure.[4][10]

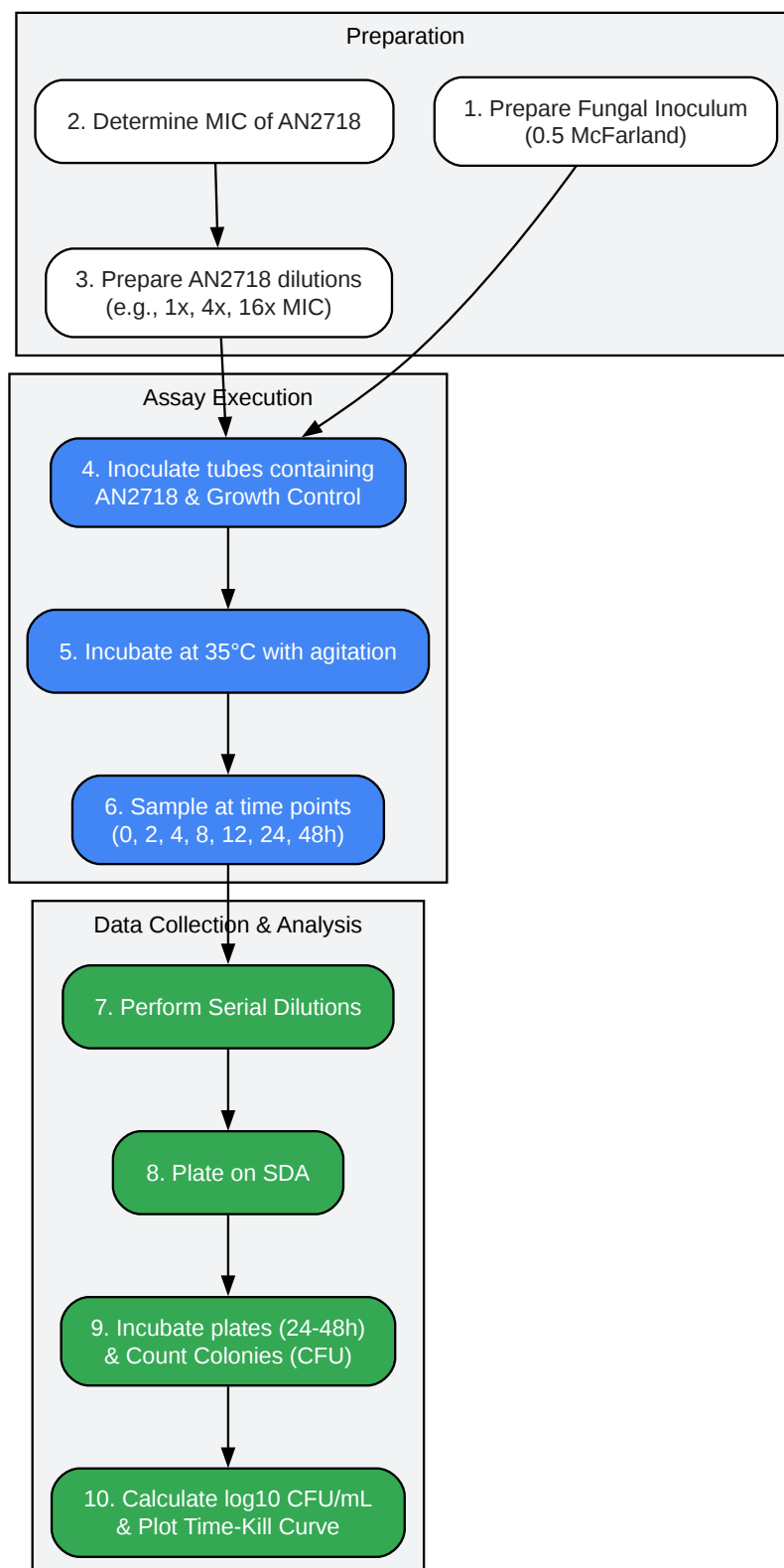
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[\[4\]](#)[\[12\]](#)

Viable Cell Counting

- Serial Dilutions: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to reduce the cell concentration and minimize drug carryover.[\[4\]](#)[\[11\]](#)
- Plating: Plate 100 µL from the appropriate dilutions onto SDA plates. The goal is to obtain plates with 30-300 colonies for accurate counting.[\[11\]](#)
- Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible and countable.[\[4\]](#)
- Colony Counting: Count the colonies on each plate and calculate the concentration of viable cells in CFU/mL for each time point and concentration.

Data Analysis

- Calculate CFU/mL: Use the formula: $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Transform Data: Convert the CFU/mL values to \log_{10} CFU/mL.
- Plot Curves: Plot the mean \log_{10} CFU/mL (y-axis) versus time (x-axis) for each **AN2718** concentration and the growth control.



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Caption: Experimental workflow for the **AN2718** time-kill curve assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a structured table for clear comparison. The results are then visualized by plotting the curves.

Table 2: Example Data Summary for Time-Kill Assay of **AN2718** against *C. albicans* (MIC = 1 µg/mL)

Time (hours)	Growth Control (log ₁₀ CFU/mL)	1x MIC (log ₁₀ CFU/mL)	4x MIC (log ₁₀ CFU/mL)	16x MIC (log ₁₀ CFU/mL)
0	5.45	5.46	5.45	5.44
2	5.80	5.15	4.85	4.10
4	6.35	4.70	4.10	3.21
8	7.10	4.25	3.15	<2.00
12	7.85	3.90	<2.00	<2.00
24	8.50	3.55	<2.00	<2.00
48	8.65	3.80	<2.00	<2.00

Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates the count was below the lower limit of detection.

Interpretation of Curves

- **Fungicidal Activity:** Defined as a ≥ 3 -log₁₀ (or 99.9%) reduction in CFU/mL from the starting inoculum.^{[4][5]} On the graph, this is a sharp, sustained drop in the curve below the 99.9% killing threshold relative to the T₀ count.
- **Fungistatic Activity:** Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.^[4] This appears as a curve that prevents the fungal population from growing but does not cause a significant reduction in viable cell count.

- Paradoxical Effect: In some cases, a reduced killing effect may be observed at higher drug concentrations. This would be visualized as a less pronounced drop in the 16x MIC curve compared to the 4x MIC curve, for example.

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- To cite this document: BenchChem. [Application Note: AN2718 Time-Kill Curve Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667275#an2718-time-kill-curve-assay-protocol]

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